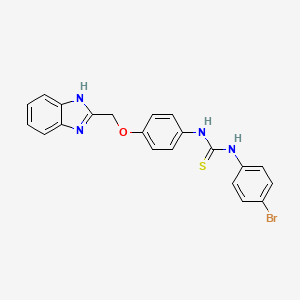
methyl 9-(hydroxyimino)-9H-fluorene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-(hydroxyimino)-9H-fluorene-4-carboxylate is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure and Properties Analysis
Studies have focused on understanding the structural and property aspects of fluorene derivatives, including 9-hydroxy-fluorene-9-carboxylic acid and its methyl ester. The investigations into their infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectra, alongside geometric structure parameters obtained through optimization methods, have shown consistency with X-ray diffraction results. These studies highlight the unsymmetrical positioning of 9-substituents relative to the molecular plane, which has implications for the electronic and photophysical properties of these compounds (Yu Yun & Yan Da, 1992).
Chemical Reactivity and Hydrolysis
Research into the chemical reactivity of fluorene carboxylate esters, including the effects of aromatic ester conjugate bases on E1cB ester hydrolysis, provides insights into the mechanisms underlying their alkaline hydrolysis. These studies offer a detailed understanding of the pH-dependent ionization and subsequent reactions, revealing the conditions under which hydrolysis rates become independent of pH, and elucidating the factors influencing eliminative reactivity of fluorene ester anions (Manoochehr Alborz & K. Douglas, 1982).
Applications in Polymer Science
Synthesis and characterization of polymers incorporating fluorene units, such as blue-light-emitting copolymers, highlight the application of fluorene derivatives in advanced material science. These polymers, made from fluorene-diboronic ester and aryl-carbazole, exhibit high glass transition temperatures and have been studied for their photophysical, electrochemical, and electroluminescent properties. This research underscores the potential of fluorene derivatives in the development of materials with specific optical and electronic functionalities (W. Wong et al., 2005).
Organic Synthesis and Catalysis
The versatility of fluorene derivatives in organic synthesis is also a significant area of research. For example, studies on N alpha-protected amino acid 9-fluorenylmethyl esters (Fm esters) and their use in peptide synthesis highlight the utility of fluorene-based protecting groups in the synthesis of complex biomolecules. These studies show that fluorene derivatives can be efficiently used for the protection and deprotection of functional groups in sensitive molecular frameworks (M. Bednarek & M. Bodanszky, 1983).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9H-Fluorene-4-carboxylic acid, 9-(hydroxyimino)-, methyl ester involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Fluorene", "Bromine", "Sodium hydroxide", "Hydroxylamine hydrochloride", "Methanol", "Sulfuric acid", "Sodium bicarbonate", "Methanesulfonyl chloride", "Triethylamine" ], "Reaction": [ "Bromination of fluorene to form 9-bromofluorene", "Reaction of 9-bromofluorene with hydroxylamine hydrochloride to form 9-bromo-4-hydroxyimino-fluorene", "Methylation of 9-bromo-4-hydroxyimino-fluorene with methanol and sodium hydroxide to form 9-bromo-4-methoxyimino-fluorene", "Reaction of 9-bromo-4-methoxyimino-fluorene with sulfuric acid to form 9H-Fluorene-4-carboxylic acid, 9-(hydroxyimino)-", "Conversion of 9H-Fluorene-4-carboxylic acid, 9-(hydroxyimino)- to its methyl ester form using methanesulfonyl chloride and triethylamine" ] } | |
Número CAS |
5043-64-1 |
Fórmula molecular |
C15H11NO3 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
methyl (9E)-9-hydroxyiminofluorene-4-carboxylate |
InChI |
InChI=1S/C15H11NO3/c1-19-15(17)12-8-4-7-11-13(12)9-5-2-3-6-10(9)14(11)16-18/h2-8,18H,1H3/b16-14+ |
Clave InChI |
NGVLXRBIJYFIFM-JQIJEIRASA-N |
SMILES isomérico |
COC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N\O |
SMILES |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NO |
SMILES canónico |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


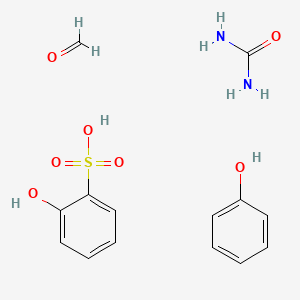
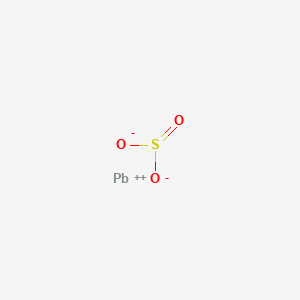
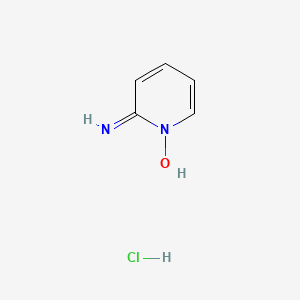
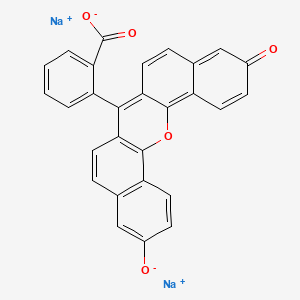
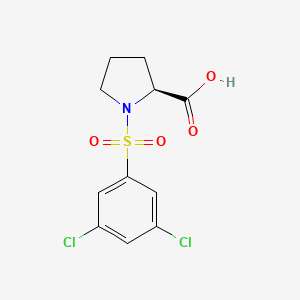
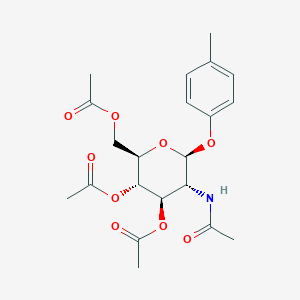
![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid](/img/structure/B1623231.png)



![1-[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1623238.png)
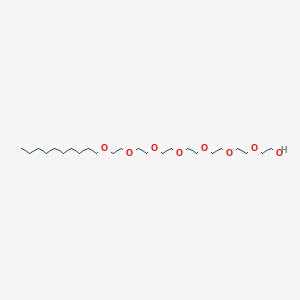
![2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide](/img/structure/B1623241.png)
